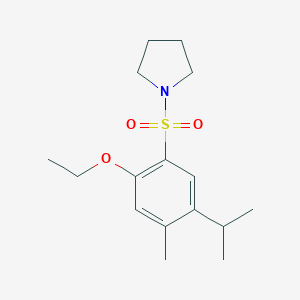
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, also known as EIPPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial properties. However, EIPPE has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether works by inhibiting the activity of an enzyme called carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. By inhibiting carbonic anhydrase, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether can reduce inflammation and inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have several biochemical and physiological effects, including anti-inflammatory, anticancer, and neuroprotective effects. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether can reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to reduce oxidative stress and inflammation in the brain, which makes it a promising candidate for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether, including:
1. Further studies on the mechanism of action of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether and its potential applications in the treatment of various diseases.
2. Development of new formulations of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether that can improve its solubility and bioavailability.
3. Studies on the pharmacokinetics and pharmacodynamics of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in vivo.
4. Exploration of the potential synergistic effects of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether with other drugs.
5. Development of new analogs of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether with improved potency and selectivity.
In conclusion, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether is a promising compound that has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has anti-inflammatory, anticancer, and neuroprotective effects, and it works by inhibiting the activity of carbonic anhydrase. While there are some limitations to using Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether in lab experiments, there are several future directions for research on this compound that can lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether involves several steps, starting with the reaction of 4-isopropyl-5-methyl-2-nitrophenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with ethyl bromoacetate to form the ester. The ester is then reacted with pyrrolidine and sodium hydride to form the final product, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether.
Aplicaciones Científicas De Investigación
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has anti-inflammatory properties and can inhibit the growth of cancer cells. In addition, Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether has been found to have neuroprotective effects, which makes it a promising candidate for the treatment of Alzheimer's disease.
Propiedades
Nombre del producto |
Ethyl 4-isopropyl-5-methyl-2-(1-pyrrolidinylsulfonyl)phenyl ether |
|---|---|
Fórmula molecular |
C16H25NO3S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-13(4)14(12(2)3)11-16(15)21(18,19)17-8-6-7-9-17/h10-12H,5-9H2,1-4H3 |
Clave InChI |
GUPXUXSUCZXVNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)






![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)

